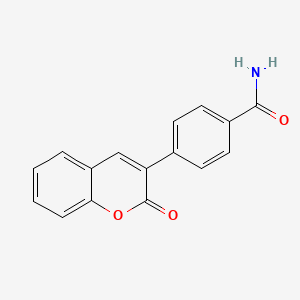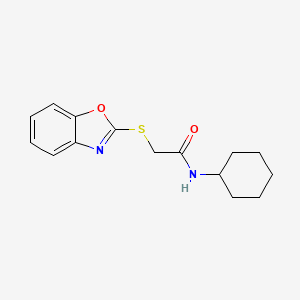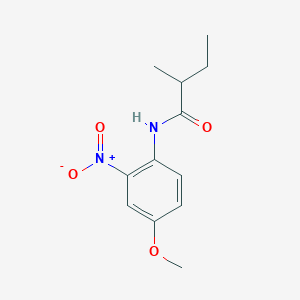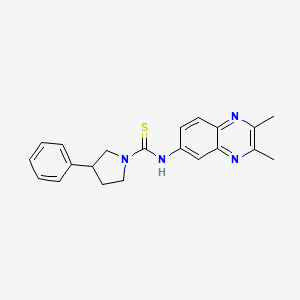![molecular formula C15H20BrNO5 B4988462 1-[2-(2-bromophenoxy)ethyl]piperidine oxalate](/img/structure/B4988462.png)
1-[2-(2-bromophenoxy)ethyl]piperidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-bromophenoxy)ethyl]piperidine oxalate, commonly known as BPEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in synaptic plasticity and neuronal signaling.
Mecanismo De Acción
BPEP acts as a competitive antagonist of 1-[2-(2-bromophenoxy)ethyl]piperidine oxalate, which is a G protein-coupled receptor that regulates the release of neurotransmitters such as glutamate. By blocking the activity of 1-[2-(2-bromophenoxy)ethyl]piperidine oxalate, BPEP reduces the excitability of neurons and modulates synaptic plasticity, which can have a beneficial effect on neurological disorders.
Biochemical and Physiological Effects:
BPEP has been shown to have a range of biochemical and physiological effects. In animal studies, BPEP has been shown to improve cognitive function and reduce anxiety-like behavior. BPEP has also been shown to reduce the reinforcing properties of drugs of abuse, suggesting that it may be useful in the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPEP is its selectivity for 1-[2-(2-bromophenoxy)ethyl]piperidine oxalate, which allows for more specific targeting of this receptor compared to other compounds. However, BPEP has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some experiments. Additionally, BPEP has a low solubility in water, which can make it challenging to administer in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of BPEP. One area of research is the development of more potent and selective 1-[2-(2-bromophenoxy)ethyl]piperidine oxalate antagonists that can overcome the limitations of BPEP. Another area of research is the investigation of the therapeutic potential of 1-[2-(2-bromophenoxy)ethyl]piperidine oxalate antagonists in other neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, the use of BPEP as a tool to investigate the role of 1-[2-(2-bromophenoxy)ethyl]piperidine oxalate in synaptic plasticity and neuronal signaling is an area of ongoing research.
Métodos De Síntesis
The synthesis of BPEP involves the reaction of 2-bromophenol with 2-(2-chloroethyl)piperidine in the presence of a base, followed by the reaction of the resulting product with oxalic acid to form the oxalate salt of BPEP. The yield of this method is around 50%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
BPEP has been extensively studied in the field of neuroscience due to its ability to selectively block 1-[2-(2-bromophenoxy)ethyl]piperidine oxalate. This receptor is involved in various physiological processes such as learning and memory, anxiety, and addiction. BPEP has been shown to have potential therapeutic applications in a range of neurological disorders, including Fragile X syndrome, Parkinson's disease, and addiction.
Propiedades
IUPAC Name |
1-[2-(2-bromophenoxy)ethyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.C2H2O4/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15;3-1(4)2(5)6/h2-3,6-7H,1,4-5,8-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVHDWMWIBXEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Bromophenoxy)ethyl]piperidine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4988394.png)

![1-(4-chlorobenzyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4988404.png)

![7-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B4988436.png)
![3-(3-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4988438.png)
![2-amino-7-methyl-4-(2-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4988446.png)
![N-[5-(3,4-diethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4988450.png)

![ethyl 4-(4-chlorobenzyl)-1-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4988470.png)

![2-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4988479.png)
![N-(2,5-dichlorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4988487.png)